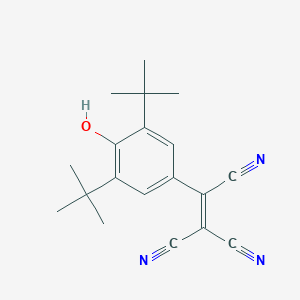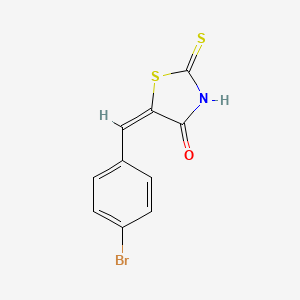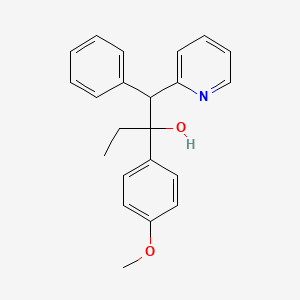
5-chloro-3-ethyl-1-propyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-1-propyl-1H-pyrazole: is a heterocyclic compound with the molecular formula C8H13ClN2 . It belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The compound features a pyrazole ring substituted with a chlorine atom at the 5-position, an ethyl group at the 3-position, and a propyl group at the 1-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1-propyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-ethyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyrazole N-oxides.
Reduction Products: Reduced derivatives like pyrazolines.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-3-ethyl-1-propyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: In medicinal chemistry, pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a precursor for the development of new therapeutic agents .
Industry: The compound is used in the agrochemical industry for the synthesis of pesticides and herbicides. Its derivatives exhibit potent biological activities against various pests and weeds .
Mécanisme D'action
The mechanism of action of 5-chloro-3-ethyl-1-propyl-1H-pyrazole and its derivatives involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The chlorine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, in medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Similar structure with a phenyl group instead of a propyl group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure with a carboxylic acid group at the 5-position.
Uniqueness: 5-Chloro-3-ethyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1-position and the ethyl group at the 3-position differentiates it from other pyrazole derivatives, leading to unique reactivity and applications .
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
5-chloro-3-ethyl-1-propylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-3-5-11-8(9)6-7(4-2)10-11/h6H,3-5H2,1-2H3 |
Clé InChI |
JBLYFRJTHRNVDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC(=N1)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)


![2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11997661.png)



![4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11997693.png)
![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

